molecular formula C21H22N4O2S B2563015 N-(2-ethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921466-45-7

N-(2-ethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2563015
CAS No.: 921466-45-7
M. Wt: 394.49
InChI Key: ZIMYBUWDLJHNMR-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic acetamide derivative featuring a ureido-thiazole moiety, intended for research and development purposes. This compound is part of a class of molecules known for their interesting structural properties and potential as key intermediates in medicinal chemistry and drug discovery research. Structurally related N-substituted acetamide derivatives are noted for their similarity to the lateral chain of natural benzylpenicillin . As a urea-thiazole hybrid, it represents a valuable scaffold for constructing more complex molecules and for studying molecular interactions and protein-ligand binding. This product is provided exclusively for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-3-15-8-4-5-10-18(15)24-19(26)12-17-13-28-21(23-17)25-20(27)22-16-9-6-7-14(2)11-16/h4-11,13H,3,12H2,1-2H3,(H,24,26)(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMYBUWDLJHNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Urea Formation: The urea linkage is introduced by reacting an isocyanate with an amine. In this case, m-tolyl isocyanate can be reacted with an appropriate amine to form the urea derivative.

    Final Coupling: The final step involves coupling the thiazole derivative with the urea derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the urea linkage or other reducible groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and urea linkage are key structural features that facilitate these interactions, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

(a) Role of the Ureido Group

The target compound’s ureido group distinguishes it from simpler acetamide derivatives (e.g., 107b in ). For example, compound 107b (lacking a ureido group) showed MIC values of 12.5–6.25 μg/mL against bacterial strains, but the addition of a ureido group in the target compound could enhance interactions with enzymes or receptors .

(b) Impact of Aromatic Substituents

  • m-Tolyl Group : Present in both the target compound and 107b, this substituent is associated with broad-spectrum antimicrobial activity in thiazole derivatives . The meta-methyl group may optimize steric and electronic interactions with hydrophobic binding pockets.
  • 2-Ethylphenyl vs. Sulfamoylphenyl (Compound 9) : The 2-ethylphenyl group in the target compound increases lipophilicity compared to the sulfamoylphenyl group in Compound 9 (), which may influence solubility and membrane penetration. Compound 9’s sulfamoyl group, however, could enhance solubility via polar interactions .

(c) Electron-Withdrawing vs. Electron-Donating Groups

Compounds like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide () feature electron-withdrawing chlorine atoms, which may alter electronic distribution and binding kinetics compared to the target compound’s electron-donating ethyl and methyl groups. Chlorinated analogs often exhibit enhanced stability but may suffer from toxicity issues .

(d) Crystallographic and Conformational Insights

highlights that substituent orientation (e.g., dihedral angles between aromatic rings) significantly impacts molecular packing and hydrogen-bonding networks.

Biological Activity

N-(2-ethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. With a molecular formula of C21H22N4O2S and a molecular weight of approximately 394.5 g/mol, this compound features a thiazole ring, urea linkage, and various aromatic substituents, which contribute to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

CCc1ccccc1NC O Cc1csc NC O Nc2cccc C c2n1\text{CCc}_1\text{ccccc}_1\text{NC O Cc}_1\text{csc NC O Nc}_2\text{cccc C c}_2\text{n}_1

Biological Activity Overview

Research on this compound indicates potential activities against various biological targets, particularly in cancer treatment. The following sections will explore its anticancer properties, mechanism of action, and relevant experimental data.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related thiazole derivatives have demonstrated efficacy against multiple cancer cell lines, including melanoma and pancreatic cancer.

Case Study: In Vitro and In Vivo Efficacy

A study on a structurally related compound showed that it exhibited high in vitro potency against sensitive and resistant cancer cell lines. The lead compound induced apoptosis and autophagy, leading to significant tumor growth reduction in xenograft models. This suggests that this compound may possess similar mechanisms of action.

CompoundCancer TypeIC50 (µM)Mechanism of Action
Lead Compound 6bMelanoma0.5Induces apoptosis and autophagy
Lead Compound 6bPancreatic Cancer0.8Induces apoptosis and autophagy
N-(2-ethylphenyl)...HypotheticalTBDTBD

The proposed mechanism of action for compounds in this class involves interaction with specific cellular pathways that regulate cell survival and death. The thiazole moiety is believed to play a critical role in binding to biological targets such as enzymes or receptors involved in cancer progression.

  • Apoptosis Induction : Compounds induce programmed cell death through the activation of caspases.
  • Autophagy Activation : They may also promote autophagic pathways, contributing to cellular degradation processes that inhibit tumor growth.
  • Cell Cycle Arrest : Some studies suggest that these compounds can halt the cell cycle at specific phases, preventing proliferation.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data indicate favorable pharmacokinetic profiles for related thiazole derivatives, including:

  • Oral Bioavailability : High potential for oral administration.
  • Metabolic Stability : Resistance to rapid metabolic degradation.
  • Tissue Distribution : Effective distribution to tumor sites.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent integration and electronic environments. For example, the thiazole ring protons appear as distinct singlets at δ 7.2–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 423.12) .
  • TLC Monitoring : Hexane:ethyl acetate (9:1) is used to track reaction progress .

How can researchers assess the biological activity of this compound, particularly its antimicrobial and anticancer potential?

Basic Research Question

  • Antimicrobial Assays : Use standard protocols like broth microdilution (MIC against Staphylococcus aureus and Escherichia coli) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Thiazole derivatives often show activity at IC₅₀ < 10 µM .
  • Mechanistic Studies : Apoptosis assays (Annexin V staining) and ROS generation measurements .

How should contradictory data in biological activity be addressed?

Advanced Research Question
Contradictions may arise from substituent effects or assay conditions. For example:

  • Case Study : A para-substituted analog showed 95% inhibition in one study but only 40% in another. Resolution involves:
    • Re-evaluating purity (HPLC >98%).
    • Testing under standardized conditions (pH, temperature).
    • Comparing with structurally similar compounds (e.g., quinazolinones vs. thiadiazoles) .

What computational methods are effective for predicting reactivity and optimizing synthesis?

Advanced Research Question

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states .
  • Reaction Path Search : Tools like GRRM17 predict intermediates, reducing trial-and-error. For example, optimizing the coupling of m-tolyl urea to thiazole .
  • Machine Learning : Train models on existing thiazole synthesis data to predict optimal solvents/catalysts .

How do structural modifications influence the compound’s bioactivity?

Advanced Research Question
Key SAR insights include:

  • Ureido Group : Replacing m-tolyl with 4-fluorophenyl increases antimicrobial potency (MIC reduced by 50%) .
  • Thiazole Core : Oxidation to thiadiazole enhances metabolic stability but reduces solubility .
  • Ethylphenyl Substituent : Ortho-substitution improves membrane permeability in cancer cell assays .

What are the critical challenges in achieving high-purity batches, and how can they be mitigated?

Advanced Research Question

  • Challenge : Residual solvents (e.g., toluene) or unreacted intermediates.
  • Solutions :
    • Crystallization in ethanol (≥3 recrystallizations) .
    • Preparative HPLC with C18 columns (acetonitrile/water gradient) .
    • Elemental analysis to confirm C, H, N, S ratios within 0.3% of theoretical values .

What advanced reactor designs or process controls enhance scalable synthesis?

Advanced Research Question

  • Flow Chemistry : Continuous flow reactors improve heat transfer for exothermic steps (e.g., NaN₃ coupling) .
  • Membrane Separation : Remove byproducts in real-time using nanofiltration membranes .
  • In-line Analytics : FTIR probes monitor reaction progress, reducing batch variability .

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